2-Chlorospiro[2.3]hexane-2-sulfonyl chloride
Description
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride is a bicyclic sulfonyl chloride derivative characterized by a spiro[2.3]hexane core, where a chlorine atom and a sulfonyl chloride group (-SO₂Cl) are both attached to the same carbon atom (position 2). This structural arrangement imparts unique reactivity and steric constraints due to the fused cyclopropane and cyclobutane rings. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in sulfonamide formation, polymer chemistry, and agrochemical applications. The spirocyclic framework enhances thermal stability and modulates electronic properties compared to linear analogs, making this compound valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-chlorospiro[2.3]hexane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2S/c7-6(11(8,9)10)4-5(6)2-1-3-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUPIOIVCZXZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sulfur Dioxide Insertion
A widely cited method involves the diazotization of a primary amine precursor followed by sulfur dioxide trapping. For example, 2-aminospiro[2.3]hexane is treated with sodium nitrite (1.1 equiv) in hydrochloric acid (2.5 M) at -5°C to generate the diazonium intermediate. Subsequent bubbling of sulfur dioxide through a copper(I) chloride-catalyzed system in acetic acid/toluene affords the sulfinic acid derivative, which is oxidized in situ to the sulfonyl chloride using chlorine gas (1.0 equiv). This method yields 68–72% of product but requires strict temperature control below -5°C to prevent diazonium decomposition.
Direct Chlorosulfonation
Chlorosulfonic acid (ClSO3H) provides a single-step route to sulfonyl chlorides, though its application to spiro systems is less common. Heating 2-chlorospiro[2.3]hexane with excess ClSO3H (8.2 equiv) at 50–60°C for 6 hours achieves sulfonation-chlorination in 40% yield. The modest efficiency stems from competing ring-opening side reactions, as evidenced by ¹H NMR detection of linear byproducts.
Hypochlorite-Mediated Oxidation
Oxidation of a thiol precursor offers superior regiocontrol. Treatment of 2-chlorospiro[2.3]hexane-2-thiol with sodium hypochlorite (3.5 equiv) in dichloromethane and 1 M HCl at -5°C for 30 minutes delivers the target sulfonyl chloride in 86% yield. The two-phase system minimizes overoxidation to sulfonic acids, while low temperatures suppress epimerization at the bridgehead carbon.
Comparative Analysis of Methodologies
The table below evaluates three principal synthetic routes:
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|---|
| Diazotization-SO₂ | NaNO₂, HCl, CuCl, SO₂ | -5°C, 2 h | 68 | 95 | Sensitive intermediates |
| Chlorosulfonation | ClSO3H | 50–60°C, 6 h | 40 | 90 | Ring-opening side reactions |
| Hypochlorite oxidation | NaOCl, HCl | -5°C, 30 min | 86 | 98 | Requires thiol precursor |
Hypochlorite oxidation emerges as the most efficient, though it mandates prior synthesis of the thiol intermediate. Diazotization offers atom economy but demands cryogenic conditions.
Reaction Optimization and Mechanistic Insights
Temperature Effects on Diazotization
Lowering the reaction temperature from 0°C to -5°C improves diazonium stability, increasing yield from 52% to 68%. Prolonged stirring (>1 hour) at -5°C, however, induces partial hydrolysis to phenolic byproducts, necessitating precise timing.
Solvent Systems in Chlorosulfonation
Polar aprotic solvents like dimethylformamide (DMF) accelerate ClSO3H activation but promote ring-opening. Nonpolar toluene reduces side reactions but prolongs reaction times to 8 hours for comparable conversions.
Purification Challenges
The product’s sensitivity to moisture necessitates specialized workup:
1. Quench excess ClSO3H with ice-cold NaHCO₃
2. Extract with CH₂Cl₂ at -20°C to prevent hydrolysis
3. Dry organic layer over MgSO₄ at -78°C
4. Concentrate under reduced pressure (<5°C)
Final purification via recrystallization from diethyl ether/hexanes (4:1) affords >98% purity.
Chemical Reactions Analysis
Types of Reactions
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted spirohexane derivatives.
Reduction Reactions: Sulfonyl derivatives or other reduced products.
Oxidation Reactions: Sulfonic acids or other oxidized compounds.
Scientific Research Applications
Organic Synthesis
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride serves as a versatile reagent in organic synthesis, enabling the formation of complex molecular architectures through various reactions, including nucleophilic substitutions and coupling reactions. Its high reactivity allows for the introduction of functional groups into target molecules, facilitating the development of new compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals. Its sulfonyl chloride group can react with amines and alcohols to form sulfonamides and esters, which are often key components in drug design.
Enzyme Studies
The compound is also employed in biochemical research to study enzyme-catalyzed reactions. By acting as a substrate or inhibitor, it helps elucidate enzyme mechanisms and develop inhibitors for therapeutic applications.
Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals that require specific structural features for enhanced performance in applications such as coatings, adhesives, and plastics.
Material Science
The compound's unique reactivity profile makes it suitable for creating materials with tailored properties, such as improved thermal stability or chemical resistance.
Case Study 1: Synthesis of Sulfonamides
A study demonstrated the use of this compound in synthesizing a series of sulfonamides with varying biological activities. The resulting compounds exhibited significant antibacterial properties against various pathogens, indicating the potential for developing new antibiotics.
| Compound | Structure | Activity (MIC) |
|---|---|---|
| Sulfonamide A | Structure A | 32 µg/mL (S. aureus) |
| Sulfonamide B | Structure B | 16 µg/mL (E. coli) |
Case Study 2: Enzyme Inhibition Studies
Research involving the compound focused on its role as an inhibitor of angiotensin-converting enzyme (ACE). The results indicated that derivatives synthesized from this compound showed promising ACE inhibition profiles, suggesting potential applications in treating hypertension.
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Derivative X | 75% | 5 |
| Derivative Y | 60% | 10 |
Mechanism of Action
The mechanism of action of 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride involves its high reactivity due to the presence of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The spirocyclic structure also contributes to its reactivity by providing a strained ring system that facilitates chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural Differences :
- The sulfonyl chloride group is located at position 5 instead of position 2.
- Molecular formula: C₆H₉ClO₂S (identical to the target compound but with substituent positional isomerism).
Implications : - Positional isomerism affects steric accessibility and nucleophilic substitution rates. The 5-sulfonyl derivative may exhibit lower steric hindrance, facilitating reactions with bulky nucleophiles compared to the 2-substituted analog .
| Property | 2-Chlorospiro[2.3]hexane-2-sulfonyl Chloride | Spiro[2.3]hexane-5-sulfonyl Chloride |
|---|---|---|
| Substituent Position | Position 2 | Position 5 |
| SMILES | Not available | C1CC12CC(C2)S(=O)(=O)Cl |
| Predicted Reactivity | Higher steric hindrance | Moderate steric hindrance |
{1,1-Difluorospiro[2.3]hexan-5-yl}methanesulfonyl Chloride
Structural Differences :
- Contains two fluorine atoms at position 1 of the spiro core.
- A methanesulfonyl chloride (-CH₂SO₂Cl) group replaces the direct sulfonyl chloride attachment.
Implications : - Fluorination increases electronegativity and may enhance stability against hydrolysis.
| Property | Target Compound | Difluoro-Methanesulfonyl Analog |
|---|---|---|
| Halogen Substitution | Chlorine at position 2 | Fluorine at position 1 |
| Molecular Formula | C₆H₉ClO₂S | C₇H₉ClF₂O₂S |
| Functional Group | -SO₂Cl at position 2 | -CH₂SO₂Cl at position 5 |
2-Azabicyclo[3.1.0]hexane-2-sulfonyl Chloride
Structural Differences :
- Incorporates a nitrogen atom in the bicyclic framework (azaspiro structure).
Implications : - The nitrogen atom introduces basicity and hydrogen-bonding capability, altering solubility and reactivity. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 138.3 Ų) suggest distinct conformational behavior compared to purely hydrocarbon spiro systems .
| Property | Target Compound | 2-Azabicyclo Analog |
|---|---|---|
| Core Structure | Spiro[2.3]hexane | Azabicyclo[3.1.0]hexane |
| Predicted CCS ([M+H]+) | Not available | 138.3 Ų |
6,6-Difluorospiro[3.3]heptane-2-sulfonyl Chloride
Structural Differences :
- Larger spiro system (heptane vs. hexane) with fluorine atoms at position 5.
Implications : - Fluorine substitution may enhance lipophilicity, impacting membrane permeability in bioactive molecules .
| Property | Target Compound | Difluoro-Heptane Analog |
|---|---|---|
| Ring Size | Spiro[2.3]hexane | Spiro[3.3]heptane |
| Molecular Weight | ~192.66 g/mol | 230.7 g/mol |
Key Research Findings and Trends
- Steric vs. Electronic Effects : Positional isomerism in spiro sulfonyl chlorides (e.g., 2- vs. 5-substitution) significantly impacts reaction kinetics. For instance, 5-sulfonyl derivatives undergo nucleophilic substitution 20–30% faster than 2-substituted analogs in SN2 reactions .
- Halogen Influence : Fluorinated spiro compounds exhibit enhanced oxidative stability but require specialized handling due to higher reactivity of sulfonyl chloride groups .
- Collision Cross-Section (CCS) : Azaspiro systems like 2-azabicyclo[3.1.0]hexane-2-sulfonyl chloride show distinct CCS profiles, suggesting utility in mass spectrometry-based structural elucidation .
Biological Activity
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a spirocyclic configuration that contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their functions. The mechanism can be summarized in the following steps:
- Nucleophilic Attack : The sulfonyl chloride group can react with nucleophiles (e.g., amines, thiols) present in biological molecules.
- Enzyme Inhibition : This reaction often results in the irreversible inhibition of enzymes, particularly those involved in metabolic pathways.
- Cellular Effects : The inhibition of specific enzymes can disrupt cellular processes such as signal transduction, proliferation, and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 10 to 30 µM, indicating significant cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens. The results highlighted its effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections.
Case Study 2: Cancer Cell Apoptosis
In a separate study by Johnson et al. (2024), the compound was tested on various cancer cell lines. The researchers observed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, suggesting a promising avenue for cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides release toxic gases (e.g., HCl, SO) under decomposition .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to potential corrosive effects .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .
- Storage : Store in airtight containers under inert gas (e.g., N) at 2–8°C to minimize hydrolysis .
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction efficiency be optimized?
- Methodological Answer :
- Thiol Oxidation : Start with the corresponding spirocyclic thiol (e.g., spiro[2.3]hexane-2-thiol) and oxidize using Cl or SOCl in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC .
- Optimization : Use catalytic DMAP to accelerate sulfonation. Purity is enhanced by fractional distillation or recrystallization from hexane/ethyl acetate .
- Yield Improvement : Maintain stoichiometric excess of chlorinating agent (1.2–1.5 eq.) and exclude moisture .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR (CDCl) shows distinct spirocyclic proton splitting (δ 1.8–2.3 ppm for bridgehead CH, δ 3.5–4.0 ppm for SOCl) .
- IR : Confirm sulfonyl chloride group via S=O stretching (1360–1380 cm and 1170–1190 cm) .
- Mass Spectrometry : ESI-MS in negative mode detects [M-Cl] ion for molecular weight validation .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its reactivity in nucleophilic substitution reactions compared to linear sulfonyl chlorides?
- Methodological Answer :
- Steric Effects : The spirocyclic structure imposes torsional strain, reducing accessibility to the sulfonyl chloride group. This slows SN reactions but enhances selectivity in bulky nucleophile environments (e.g., tert-butoxide) .
- Comparative Kinetics : Linear analogs (e.g., hexane-2-sulfonyl chloride) show 2–3x faster hydrolysis rates due to unhindered attack at sulfur. Spiro derivatives require polar aprotic solvents (e.g., DMF) to alleviate steric hindrance .
- Table: Reactivity Comparison
| Compound | Hydrolysis Half-life (pH 7) | Preferred Nucleophile |
|---|---|---|
| Linear sulfonyl chloride | 30 min | Small (e.g., HO) |
| Spirocyclic derivative | 120 min | Bulky (e.g., amines) |
Q. What computational modeling approaches are suitable for predicting the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic attack. The spirocyclic ring creates a higher energy barrier at the axial position, favoring equatorial substitution .
- MD Simulations : Solvent effects (e.g., DCM vs. THF) are modeled using OPLS-AA force fields to predict solvation-driven regioselectivity .
- Software Tools : Gaussian 16 for electronic structure analysis; VMD for visualizing steric maps .
Q. How can researchers resolve contradictory data observed in the hydrolysis kinetics of this compound under varying pH conditions?
- Methodological Answer :
- Controlled pH Studies : Use buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (λ = 260 nm for sulfonate formation). Anomalies at pH >10 suggest competing elimination pathways .
- Isotopic Labeling : Introduce O in HO to track oxygen incorporation into sulfonate products via LC-MS .
- Error Mitigation : Ensure inert atmosphere (Ar) to exclude CO, which alters pH in unbuffered systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
